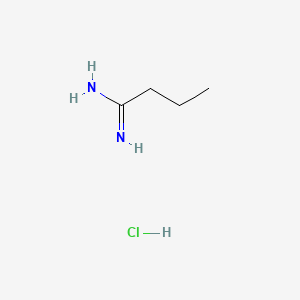

Butyramidine hydrochloride

Description

Historical Context and Early Research Trajectories

The synthesis of amidines, including butyramidine, has historical roots in the 19th century with the development of the Pinner reaction, first described by Adolf Pinner in 1877. wikipedia.orgjk-sci.com This reaction involves the acid-catalyzed addition of an alcohol to a nitrile, forming an imino ester salt (a Pinner salt), which can then be treated with ammonia (B1221849) to yield an amidine. wikipedia.orgwikipedia.org The Pinner reaction provided a foundational method for accessing amidines from nitriles like butyronitrile (B89842), the precursor to butyramidine. scielo.brbeilstein-journals.org

Early research on simple amidines was largely focused on understanding their fundamental chemical properties and reactivity. The development of synthetic methodologies, such as the Pinner reaction and others that followed, was crucial for making these compounds available for further investigation. scielo.brbeilstein-journals.org While specific early research trajectories for butyramidine hydrochloride are not extensively documented in readily available literature, its history is intrinsically linked to the broader exploration of amidine synthesis and chemistry.

Significance of Amidine Derivatives in Biomedical Sciences

Amidine derivatives represent a significant class of compounds in the biomedical sciences due to their diverse biological activities. The amidine functional group is considered a prominent pharmacophore, a molecular feature responsible for a drug's pharmacological activity, and is present in a wide array of therapeutic agents. rsc.orgnih.govsciforum.net

The biological significance of amidine derivatives is multifaceted and includes:

Antimicrobial Activity: Amidine-containing compounds have been investigated for their potential to combat bacteria, fungi, viruses, and parasites. nih.gov They can exert their effects through various mechanisms, including DNA/RNA binding, disruption of cell membranes, and enzyme inhibition. nih.gov

Enzyme Inhibition: The basic nature of the amidine group allows it to interact with and inhibit various enzymes, making it a valuable scaffold in drug design. nih.gov For instance, amidine derivatives have been studied as inhibitors of β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. nih.gov

Anticancer Properties: Certain amidine derivatives have demonstrated antiproliferative effects on cancer cells, with some compounds showing potent growth-inhibitory effects on various cancer cell lines. mdpi.com

Other Therapeutic Areas: The applications of amidine derivatives extend to treatments for conditions like Alzheimer's disease, inflammation, and pain. sciforum.net

The structural and electronic properties of the amidine group, particularly its ability to exist as a protonated, delocalized cation at physiological pH, are key to its biological activity. wikipedia.org

Current Research Landscape of this compound

In the contemporary research landscape, this compound is primarily utilized as a reagent and an intermediate in the synthesis of more complex molecules with potential therapeutic applications. usbio.netchemicalbook.com Its relatively simple structure makes it a useful starting material for constructing novel compounds.

A notable area of current research involving this compound is in the development of enzyme inhibitors. It has been used as a starting material for the synthesis of potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation. nih.govmedchemexpress.com The inhibition of DHODH is a validated strategy for the treatment of autoimmune diseases and cancer, particularly acute myeloid leukemia (AML). nih.govrsc.org

The use of this compound in this context highlights its role as a building block for creating targeted therapies. Researchers can modify its structure to design new molecules that fit into the active sites of enzymes like DHODH, thereby blocking their function. nih.gov

Below are data tables summarizing the key properties and research applications of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3020-81-3 | nih.govcymitquimica.com |

| Molecular Formula | C₄H₁₁ClN₂ | nih.gov |

| Molecular Weight | 122.60 g/mol | nih.gov |

| Appearance | White to off-white crystalline solid | cymitquimica.com |

| Melting Point | 160-170 °C | |

| Solubility | Soluble in water, slightly soluble in methanol | usbio.net |

Table 2: Research Applications of this compound

| Application | Description | Source(s) |

| Synthetic Reagent | Used as a reagent in organic synthesis, particularly for the preparation of pyrimidine derivatives. | usbio.netchemicalbook.com |

| Intermediate in Drug Discovery | Serves as a starting material for the synthesis of biologically active compounds, including enzyme inhibitors. | cymitquimica.com |

| Enzyme Inhibitor Synthesis | Specifically used in the synthesis of potent inhibitors for dihydroorotate dehydrogenase (DHODH). | |

| Biochemical Assays | Employed as a research tool in various biochemical assays. |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

butanimidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.ClH/c1-2-3-4(5)6;/h2-3H2,1H3,(H3,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STYCVEYASXULRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952591 | |

| Record name | Butanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3020-81-3 | |

| Record name | Butanimidamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3020-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3020-81-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanimidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | butanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Butyramidine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT97Y99LQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes for Butyramidine Hydrochloride Production

The cornerstone of this compound synthesis is the Pinner reaction, a classic method involving the acid-catalyzed reaction of a nitrile with an alcohol. mdpi.com In the typical synthesis of this compound, butyronitrile (B89842) is treated with an alcohol, such as ethanol (B145695), in the presence of anhydrous hydrogen chloride gas. mdpi.comorientjchem.org This reaction first produces an intermediate imido ester salt, also known as a Pinner salt. nih.govrsc.org This salt is then subjected to ammonolysis, where it reacts with ammonia (B1221849), to yield the final this compound product. mdpi.com

While the Pinner reaction is well-established, traditional approaches often suffer from drawbacks, such as the formation of solid products that hinder agitation and slow reaction rates. To address these limitations, improved synthetic routes have been developed. One significant advancement involves using an excess of the starting nitrile (butyronitrile) as the reaction solvent. This approach maintains a homogenous liquid phase throughout the reaction, allowing for effective stirring and better temperature control, which significantly reduces reaction times.

In this improved process, anhydrous hydrogen chloride is passed into a solution of absolute alcohol in excess anhydrous n-butyronitrile at a controlled temperature, typically below 0°C initially, before being gently heated. After the formation of the imido ester hydrochloride, an alcoholic solution of anhydrous ammonia is added. The resulting mixture is stirred, and the by-product, ammonium (B1175870) chloride, is removed by filtration. The final product, n-butyramidine hydrochloride, is obtained after removing the unreacted nitrile and ethanol under reduced pressure. This method demonstrates a marked improvement in reaction efficiency and yield.

Derivatization Strategies for Novel Butyramidine Compounds

This compound serves as a versatile building block for the synthesis of more complex molecules, particularly heterocyclic structures and other functionalized derivatives.

Amidines are important precursors for the synthesis of various azaheterocycles, including pyrimidines. mdpi.com The general synthetic strategy involves the condensation of an amidine with a 1,3-dielectrophilic compound. For instance, reacting an amidine with an α,β-unsaturated ketone (a chalcone) or a β-dicarbonyl compound can lead to the formation of a pyrimidine (B1678525) ring. nih.govresearchgate.net

While specific examples detailing the direct use of this compound for pyrimidine synthesis are not extensively documented in readily available literature, its utility as a reagent in forming heterocyclic systems is established. thieme-connect.com The reaction of this compound with a suitable three-carbon electrophilic partner, such as a derivative of malonic acid or an α,β-unsaturated carbonyl compound, provides a direct pathway to 2-propyl-substituted pyrimidines. These pyrimidine derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. orientjchem.org

The functionalization of the butyramide (B146194) and butyramidine scaffold is a key strategy for developing new compounds with potential therapeutic applications. Research has focused on creating derivatives by introducing various substituents to explore structure-activity relationships.

A notable example involves the synthesis of a series of 4-(2-acetoxybenzoylamino) butyramide heterocyclic compounds. researchgate.net The synthesis starts from gamma-aminobutyric acid (GABA), and through a series of steps, a complex butyramide structure is built, incorporating heterocyclic moieties. researchgate.net These synthetic efforts highlight the chemical tractability of the butyramide backbone for creating diverse molecular architectures.

Another synthetic approach involves the preparation of L-Threonine amide hydrochloride, a functionalized butyramide derivative with specific stereochemistry. nih.gov Such compounds, which are derivatives of amino acids, are valuable in biochemical and pharmaceutical research. The hydrochloride salt form enhances water solubility, which is a crucial property for many biological applications. nih.gov

Synthesis of Pyrimidine Derivatives Utilizing this compound as a Reagent

Green Chemistry Approaches in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on "green" methodologies that reduce waste, minimize energy consumption, and use less hazardous materials. In the context of amidine synthesis, several green approaches have been developed that are applicable to the production of this compound.

One strategy involves the use of sustainable solvents and reaction conditions. Research has shown the successful synthesis of amidines in greener ethereal solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) at room temperature, which are more environmentally benign than traditional chlorinated solvents. rsc.org

Another green tactic is the use of microwave irradiation, which can dramatically reduce reaction times and often increase yields. scielo.br The synthesis of amidines from nitriles has been successfully achieved using microwave assistance in conjunction with catalysts. scielo.br Catalyst selection is also crucial for green chemistry. The development of reactions that utilize non-toxic, earth-abundant metal catalysts or even nanoparticle catalysts represents a significant step forward. For example, copper-catalyzed protocols using molecular oxygen (from air) as the ultimate oxidant provide a sustainable alternative to stoichiometric, often hazardous, oxidizing agents. mdpi.com Similarly, magnesium and copper oxide nanoparticles have been shown to effectively catalyze amidine synthesis under solvent-free conditions. scielo.br

Catalysis in this compound and Derivative Synthesis

Catalysis is fundamental to the synthesis of this compound and its derivatives, from the traditional Pinner reaction to modern, sustainable methods.

The classical Pinner reaction relies on strong Brønsted acid catalysis, typically using anhydrous hydrogen chloride gas to activate the nitrile towards nucleophilic attack by an alcohol. orientjchem.org While effective, the use of gaseous HCl presents significant handling challenges.

To circumvent this, Lewis acid-promoted Pinner reactions have been developed. Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) have been shown to be effective catalysts for the reaction between nitriles and alcohols to form esters, proceeding through an imidate intermediate analogous to the Pinner salt. orientjchem.org This method offers milder and more chemoselective conditions compared to the harshness of gaseous HCl.

In the broader context of amidine synthesis, a wide array of catalytic systems has been explored. Transition metal catalysts, particularly those based on copper, have proven highly effective. A copper-catalyzed protocol using CuCl, a base (Cs₂CO₃), and a ligand (2,2'-bipyridine) under an oxygen atmosphere facilitates the nucleophilic addition of amines to nitriles, providing an efficient route to N-substituted amidines. mdpi.com Other catalytic systems for related transformations include ytterbium amides and cobalt nanoparticles, which are used for the synthesis of various amines and amidines. rsc.orgorganic-chemistry.org In the synthesis of functionalized butyramide derivatives, pyridine (B92270) and its derivatives are often used as catalysts, for instance in the dehydration of amide functionalities to form nitriles. mdpi.comnih.gov

Molecular Mechanisms and Biological Interactions

Enzymatic Inhibition Studies of Butyramidine Hydrochloride

The amidine functional group present in butyramidine is a key feature in its interactions with various enzymes. Studies on butyramidine and its analogs have revealed inhibitory activity against several key enzymes.

Butyrylcholinesterase (BuChE) Inhibition Kinetics and Mechanisms

Butyrylcholinesterase (BuChE) has gained attention as a therapeutic target, particularly in neurodegenerative conditions like Alzheimer's disease, where its activity is elevated. nih.gov While direct kinetic studies on this compound are not extensively documented in public literature, research on structurally related amidine and bis-amiridine compounds provides significant insights into the potential inhibitory mechanisms.

Derivatives of amiridine have been synthesized and shown to be potent, reversible inhibitors of both acetylcholinesterase (AChE) and BuChE, with a notable selectivity for BuChE. mdpi.com Kinetic analyses of these related compounds, such as bis-amiridine derivatives, indicate a mixed-type reversible inhibition. mdpi.comresearchgate.net This mechanism suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex.

For example, kinetic studies on specific bis-amiridine conjugates demonstrated potent inhibition of BuChE with inhibition constants (Kᵢ) in the nanomolar to low micromolar range. mdpi.com

Table 1: BuChE Inhibition Constants for an Exemplary Bis-Amiridine Compound (5d)

| Parameter | Value (µM) |

|---|---|

| Kᵢ (Competitive Component) | 0.340 ± 0.012 |

| αKᵢ (Non-competitive Component) | 1.85 ± 0.06 |

Data derived from studies on amiridine derivatives. mdpi.com

These findings suggest that compounds containing an amidine moiety, like butyramidine, could serve as a foundational structure for developing selective BuChE inhibitors. The mechanism often involves interactions with both the catalytic and peripheral anionic sites of the enzyme. mdpi.comresearchgate.net

Dihydroorotate (B8406146) Dehydrogenase Inhibition

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. medchemexpress.comnih.gov This pathway is essential for the proliferation of rapidly dividing cells, making DHODH a target for autoimmune diseases and cancer. medchemexpress.comnih.gov

This compound has been identified as a useful reagent and starting material in the synthesis of potent inhibitors of DHODH. chemicalbook.comontosight.ai The inhibition of DHODH disrupts the synthesis of pyrimidines, leading to a depletion of uridine (B1682114) and other downstream metabolites, which can induce differentiation in cancer cells, such as in acute myeloid leukemia (AML). nih.gov The development of DHODH inhibitors represents a therapeutic strategy for targeting metabolic vulnerabilities in various diseases. nih.gov

Amidases and Amidotransferase Activity

Amidases are enzymes that catalyze the hydrolysis of amides to form a carboxylic acid and ammonia (B1221849). researchgate.net Some amidases also exhibit amidotransferase activity, enabling the transfer of an acyl group from an amide to an acceptor molecule like hydroxylamine. researchgate.netdergipark.org.tr

Studies on the structurally similar compound, butyramide (B146194), have demonstrated its role as a substrate in bioconversion processes utilizing the amidotransferase activity of amidases from various bacterial species, such as Bacillus sp.. researchgate.netresearchgate.netdergipark.org.tr In these enzymatic reactions, butyramide can be converted to butyrohydroxamic acid. dergipark.org.tr The whole cells of certain bacteria show versatile substrate specificity, with significant activity across a diverse range of amides, including butyramide. nih.gov While amidases are known to act on low molecular weight amides, their direct activity on amidines like butyramidine is less characterized. researchgate.net

Receptor Binding Profiling and Ligand-Target Interactions

The study of ligand-target interactions is fundamental to understanding the pharmacological effects of a compound. frontiersin.org These interactions, which involve non-covalent binding between a small molecule and a protein, dictate the compound's mechanism of action. frontiersin.org Techniques such as fluorescence spectroscopy and mass spectrometry are used to characterize these binding events, including affinity and stoichiometry. frontiersin.orgchalcogen.ro

A comprehensive receptor binding profile for this compound is not widely available in the public domain. However, the enzymatic inhibition studies on its derivatives imply specific interactions with the active sites of enzymes like BuChE and DHODH. For antipsychotic drugs, for instance, receptor binding profiles at neurotransmitter receptors are crucial for predicting both therapeutic effects and metabolic side effects. nih.gov Similar profiling for this compound and its derivatives would be necessary to fully elucidate their biological activity spectrum.

Modulation of Biological Pathways by this compound and its Analogs

The interaction of a compound with its molecular targets can modulate entire biological pathways, leading to broader physiological effects. plos.org The inhibition of specific enzymes by butyramidine analogs provides clear examples of pathway modulation.

Pyrimidine Biosynthesis: By serving as a precursor for DHODH inhibitors, this compound is linked to the modulation of the de novo pyrimidine synthesis pathway. ontosight.ainih.gov Disruption of this pathway has significant implications, as it can overcome differentiation blockade in certain leukemias and inhibit viral replication, which relies heavily on host cell nucleotide synthesis. nih.govbiorxiv.org

Cholinergic Signaling: Analogs of butyramidine that inhibit BuChE can modulate cholinergic neurotransmission. nih.gov This is a key pathway in the central nervous system, and its modulation is a primary strategy for treating Alzheimer's disease. nih.gov

General Metabolic and Immune Pathways: The modulation of central metabolic enzymes like DHODH can lead to significant metabolic stress and activate apoptotic pathways in cancer cells. nih.gov Furthermore, analysis of host gene expression following viral infections has revealed that many viruses modulate common biological pathways related to immune response, such as interferon signaling, which could potentially be influenced by compounds that affect nucleotide biosynthesis. plos.org

Molecular Docking and Computational Chemistry Analyses

Molecular docking and computational chemistry are powerful tools for predicting and analyzing the interaction between a ligand and its target protein at an atomic level. e-nps.or.kr These methods provide insights into binding modes, interaction energies, and the structural basis for inhibition.

Computational studies have been integral to understanding the inhibition of BuChE by compounds structurally related to butyramidine. Molecular docking simulations for bis-amiridine derivatives have revealed favorable binding poses within both the catalytic and peripheral anionic sites of AChE and BuChE. mdpi.comresearchgate.net Similarly, docking studies of other inhibitors have elucidated key non-covalent interactions within the enzyme's active center. nih.gov

For this compound itself, computational descriptors have been calculated, providing foundational data for more complex modeling studies. chemscene.comnih.gov

Table 2: Computed Chemical Properties of Butyrimidamide (Butyramidine)

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 122.60 g/mol | chemscene.comnih.gov |

| Topological Polar Surface Area (TPSA) | 49.87 Ų | chemscene.com |

| LogP | 1.14427 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 1 | chemscene.com |

| Rotatable Bonds | 2 | chemscene.com |

Data corresponds to the base compound Butyrimidamide or its hydrochloride salt as specified in the source.

These computational parameters are essential for predicting a compound's pharmacokinetic properties and for guiding the design of more potent and selective derivatives.

Pharmacological Investigations and Therapeutic Potential

Analgesic and Anti-inflammatory Properties of Butyramide (B146194) Derivatives

Butyramide derivatives have been identified as promising candidates for pain management and the treatment of inflammatory conditions. ontosight.ai Research has shown that these compounds can modulate nociceptive behaviors and reduce inflammation through various mechanisms.

A study investigating sodium butyrate (B1204436) and its derivative, N-(1-carbamoyl-2-phenyl-ethyl) butyramide (FBA), found that both compounds reduced visceral pain in a dose- and time-dependent manner in mouse models. researchgate.net Their analgesic effect was also observed in the formalin test, suggesting efficacy against acute pain. researchgate.net This effect appears to involve ATP-dependent K(+) channels, as it was blocked by glibenclamide. researchgate.net Furthermore, repeated administration of these compounds demonstrated sustained analgesic properties in a neuropathic pain model, reducing both mechanical and thermal hyperalgesia. researchgate.net The mechanism of action is believed to involve both non-genomic and genomic pathways, including the increased expression of Peroxisome Proliferator-Activated Receptors (PPAR-α and -γ) and the reduction of inflammatory markers such as COX-2, iNOS, and TNF-α. researchgate.net

N-substituted butyramide derivatives have also been recognized for their potential as analgesic and anti-inflammatory agents through their ability to inhibit the enkephalin-degrading enzyme, enkephalinase. wipo.int This inhibition potentiates the effects of enkephalins, which are endogenous peptides with pain-relieving properties.

Table 1: Analgesic Effects of Butyrate and its Derivative FBA

| Compound | Model | Effect | Potential Mechanism |

|---|---|---|---|

| Sodium Butyrate | Acute Visceral Pain | Reduced visceral pain | Involvement of ATP-dependent K(+) channels |

| FBA | Acute Visceral Pain | Reduced visceral pain | Involvement of ATP-dependent K(+) channels |

| Sodium Butyrate | Formalin Test | Antinociceptive effect | - |

| FBA | Formalin Test | Antinociceptive effect | - |

| Sodium Butyrate | Neuropathic Pain (CCI) | Reduced mechanical & thermal hyperalgesia | Increased PPAR-α and -γ expression; Reduced COX-2, iNOS, TNF-α |

Antiepileptic Activity of Butyramide and Related Heterocyclic Compounds

The search for novel antiepileptic drugs (AEDs) with improved efficacy and fewer side effects has led to the investigation of butyramide derivatives. researchgate.net

A series of novel 4-(2-acetoxybenzoylamino) butyramide heterocyclic compounds have been synthesized and evaluated for their antiepileptic activities. nih.gov In a study using a 4-aminopyridine (B3432731) (4-AP) induced epilepsy model in mice, several of these compounds displayed strong antiepileptic effects, with ED50 values ranging from 0.3137 to 0.3604 mmol/kg. nih.gov This research builds on previous findings that demonstrated the potential of 4-(2-acetoxybenzoylamino) butyramide derivatives as effective anticonvulsants. researchgate.netnih.gov The mechanism of action for some related compounds is thought to involve the GABAergic system, as compounds like Gabapentin, a GABA analogue, are effective in treating epilepsies. researchgate.net Additionally, some N-substituted butyramide derivatives are considered useful as anticonvulsant agents. wipo.int

Anti-Cancer Research and Antitumor Effects

Butyramide derivatives have emerged as a significant area of interest in oncology research due to their diverse mechanisms of action against various cancers. ontosight.ai These compounds have demonstrated the ability to inhibit tumor growth, induce apoptosis, and overcome drug resistance.

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is aberrantly expressed in pancreatic adenocarcinoma and is linked to tumor growth and progression. nih.govnih.gov This makes TRPM8 a promising therapeutic target. nih.govfrontiersin.org Research has shown that silencing the TRPM8 gene induces replicative senescence in pancreatic cancer cells, suggesting that its inhibition could be a viable therapeutic strategy. nih.gov TRPM8 modulators have been proposed as potential anticancer agents, and their expression has been correlated with tumor size and stage in pancreatic cancer. nih.govresearchgate.net The development of compounds that can modulate TRPM8 activity is an active area of research for pancreatic cancer therapy. frontiersin.orggoogle.com

Butyrate, a short-chain fatty acid, is a well-known inhibitor of histone deacetylases (HDACs). nih.gov HDACs are enzymes that play a crucial role in gene expression regulation; their inhibition can lead to the activation of genes that suppress tumor growth. nih.govnih.govtandfonline.com While butyrate itself has poor pharmacological properties, its potential has driven the development of various derivatives and prodrugs to achieve therapeutic concentrations in vivo. nih.gov

Indole-3-butyric acid derivatives have been developed as potent HDAC inhibitors. nih.govtandfonline.com One such derivative, molecule I13, exhibited high inhibitory activity against HDAC1, HDAC3, and HDAC6, with IC50 values of 13.9, 12.1, and 7.71 nM, respectively. nih.gov This compound also showed increased antiproliferative activity against several cancer cell lines compared to the established HDAC inhibitor SAHA. nih.govtandfonline.com The anticancer mechanism of these inhibitors often involves the induction of apoptosis. tandfonline.com Other butyramide derivatives have also been studied as HDAC substrates and inhibitors, highlighting the importance of the acyl group's structure for activity. uliege.be

Table 2: HDAC Inhibitory Activity of Indole-3-Butyric Acid Derivative I13

| HDAC Isoform | IC50 Value (nM) |

|---|---|

| HDAC1 | 13.9 |

| HDAC3 | 12.1 |

Coordination chemistry offers a powerful approach to designing novel anticancer agents by combining metal ions with organic ligands, such as derivatives of butyramide. jchemrev.com The resulting metal complexes can exhibit unique cytotoxic properties and mechanisms of action. Since the discovery of cisplatin, numerous metal-based compounds, including those with platinum, ruthenium, gold, and copper, have been developed. jcu.cz

The chelation of metal ions can enhance the biological activity of the parent ligand. jchemrev.com For instance, zinc coordination compounds with benzimidazole (B57391) derivatives have been synthesized and shown to have improved anticancer properties against glioblastoma, neuroblastoma, and lung adenocarcinoma cell lines when compared to the ligands alone. nih.gov Similarly, platinum(II) complexes with aryl guanidine-like derivatives have been explored for their potential as anticancer agents, demonstrating the versatility of coordination chemistry in creating diverse and stable anticancer compounds. rsc.org The development of such complexes aims to overcome challenges like drug resistance and to target specific pathways involved in cancer progression. jchemrev.comjcu.cz

Histone Deacetylase (HDAC) Inhibition

Antimicrobial and Antiviral Activities

The therapeutic potential of butyramide and its related structures extends to infectious diseases. While direct evidence for butyramidine hydrochloride is scarce, related heterocyclic compounds, particularly those containing a pyridine (B92270) nucleus, have demonstrated notable antimicrobial and antiviral properties. nih.gov

Pyridine derivatives are recognized for a wide spectrum of biological activities. nih.gov Studies have shown that certain N-alkylated pyridine-based salts exhibit antibacterial and antibiofilm activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. nih.gov The incorporation of a pyridine ring into other molecular structures is a known strategy to enhance therapeutic properties. nih.gov For example, some izoxazole-pyridone derivatives have shown good antimicrobial activity against a range of bacterial strains, including S. pneumoniae and K. pneumonia. nih.gov

In the context of antiviral research, essential oils containing various chemical components have been screened for activity against viruses like Herpes simplex type-1 (HSV-1) and parainfluenza type-3 (PI-3). tubitak.gov.tr While not directly butyramide derivatives, this research highlights the broad investigation into different chemical classes for antiviral effects. tubitak.gov.tr Quinine and its derivatives, which are also heterocyclic compounds, have demonstrated antibacterial, antifungal, and antiviral activities. mnba-journal.com

Central Anticholinergic Activity Studies

Anticholinergic agents work by blocking the neurotransmitter acetylcholine (B1216132) in the central and peripheral nervous system. nih.gov This action can lead to a range of effects, including the management of conditions like urinary incontinence, Parkinson's disease, and respiratory disorders. nih.gov However, drugs with significant anticholinergic activity can also cause adverse effects, particularly in older adults, such as cognitive decline, delirium, and urinary retention. rxfiles.capcds.org.uk

The central anticholinergic effects of a compound are often associated with its ability to cross the blood-brain barrier. nih.gov Symptoms of central anticholinergic activity can range from mild confusion and agitation to more severe effects like delirium and seizures at high doses. nih.govpcds.org.uk While direct studies on the central anticholinergic activity of this compound are not extensively detailed in the provided results, the investigation of related butyramide derivatives suggests potential interactions with neurotransmitter systems, which could be relevant for treating neurological or psychiatric disorders. ontosight.ai

Research into Neurological Applications

This compound has been identified as a compound with potential therapeutic applications for neurological disorders. guidechem.com Early studies indicate that it may act as a selective agonist for certain neurotransmitter receptors, thereby modulating neuronal signaling. guidechem.com This modulation could lead to enhanced neurotransmission and neuroprotective effects, although the precise mechanisms are still under investigation. guidechem.com

Derivatives of butyramide have been explored for their potential as therapeutic agents in the life sciences, particularly in pharmacology and medicinal chemistry. ontosight.ai Research into these related compounds has examined their potential analgesic and anti-inflammatory properties, as well as their interactions with neurotransmitter systems. ontosight.ai For instance, amantadine (B194251) hydrochloride, another compound with neurological applications, is known to enhance dopaminergic transmission and exhibit antagonistic properties on NMDA receptors, which may offer neuroprotective benefits. patsnap.com Similarly, barbiturates, used in treating neurological disorders, primarily act by enhancing inhibition through the GABA system. nih.gov

The potential of this compound and its derivatives in treating a range of central nervous system diseases is an area of ongoing research. google.com These conditions include anxiety, depression, neurodegenerative diseases like Parkinson's and Alzheimer's, and spasticity. google.com

Anti-ulcer and Antisecretory Activities

Research has demonstrated the anti-ulcer and antisecretory properties of various compounds, providing a basis for investigating similar activities in this compound. Anti-ulcer agents can work through several mechanisms, including reducing gastric acid secretion (antisecretory activity), enhancing the protective mucosal barrier, and exhibiting antioxidant or anti-inflammatory effects. ijpsr.comphcogrev.com

For example, studies on other compounds have shown a significant reduction in ulcer index and total acidity, an increase in gastric pH, and restoration of mucin content in animal models of gastric ulcers. ijpsr.comtandfonline.com These effects are often attributed to antisecretory activity, which involves the reduction of gastric juice volume and acidity. phcogrev.com Loperamide, a butyramide derivative, is known to possess antisecretory effects at the mucosal level, which contributes to its anti-diarrheal action. researchgate.net

The evaluation of anti-ulcer activity often involves inducing ulcers in animal models through methods like pylorus ligation or administration of ulcerogenic agents like ethanol (B145695) or indomethacin. jst.go.jpslideshare.net The gastroprotective effects are then assessed by measuring parameters such as ulcer score, gastric pH, and mucus production. tandfonline.com Histological examination of the gastric mucosa can further confirm the protective effects by showing reduced inflammation and leucocyte infiltration. tandfonline.com While specific data tables for this compound's anti-ulcer activity were not available in the search results, the table below illustrates typical findings from studies on other gastroprotective compounds.

Table 1: Illustrative Data on Gastroprotective Effects of Investigational Compounds

| Treatment Group | Ulcer Index (Mean ± SD) | Gastric pH (Mean ± SD) | Mucus Production (Arbitrary Units) |

| Control (Ulcer Induced) | 12.5 ± 2.1 | 2.1 ± 0.3 | 1.5 ± 0.4 |

| Compound A (20 mg/kg) | 6.2 ± 1.5 | 3.5 ± 0.5 | 3.2 ± 0.6 |

| Compound B (40 mg/kg) | 4.8 ± 1.1 | 4.1 ± 0.4 | 4.1 ± 0.7 |

| Omeprazole (20 mg/kg) | 3.1 ± 0.9 | 4.8 ± 0.3 | 4.5 ± 0.5* |

Note: Data is hypothetical and for illustrative purposes to demonstrate typical research findings in anti-ulcer studies. An asterisk () indicates a statistically significant difference from the control group.*

Further research is necessary to fully elucidate the specific anti-ulcer and antisecretory mechanisms of this compound.

Structure Activity Relationship Sar Studies and Molecular Design

Elucidation of Key Pharmacophores for Target Engagement

A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, acceptors, hydrophobic centers, and charged groups—that are necessary for a molecule to interact with a specific biological target and trigger a response. dovepress.com The identification of these key features for butyramidine derivatives is the first step in understanding their mechanism of action and in designing more effective analogs.

The fundamental structure of butyramidine consists of a positively charged (at physiological pH) amidinium group and a four-carbon alkyl (butyl) chain. These two moieties represent the primary pharmacophoric features:

Cationic Center/Hydrogen Bonding Group: The amidinium group is a strong base and is protonated under most physiological conditions. This positive charge allows for strong ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in a target's binding pocket. Furthermore, the N-H protons act as hydrogen bond donors, while the nitrogen atoms can act as hydrogen bond acceptors.

Hydrophobic Moiety: The butyl chain provides a nonpolar region that can engage in hydrophobic or van der Waals interactions with nonpolar pockets within a protein target.

Pharmacophore models are developed by analyzing the common structural features of a series of active molecules. dovepress.com For instance, in the development of inhibitors for targets like Tankyrase 1, pharmacophore models have identified crucial features including hydrogen bond acceptors and donors, as well as aromatic rings for stacking interactions. nih.gov By synthesizing and testing various butyramidine analogs, researchers can map the target's binding site. Modifications might include altering the length or branching of the alkyl chain, or substituting various groups onto the nitrogen atoms. For example, replacing the simple butyl chain with a more complex hydrophobic group, such as a phenyl or cyclohexyl ring, could probe for larger hydrophobic pockets and potentially increase binding affinity through additional interactions.

The table below illustrates a hypothetical analysis of pharmacophoric features based on structural modifications to a butyramidine core.

| Modification to Butyramidine Core | Key Pharmacophoric Feature | Potential Target Interaction |

| Lengthening alkyl chain (e.g., to hexyl) | Increased Hydrophobicity | Enhanced van der Waals contact in a deep hydrophobic pocket |

| Introducing a phenyl group on the chain | Aromatic & Hydrophobic Center | π-π stacking with aromatic residues (e.g., Phe, Tyr, Trp) |

| Adding a hydroxyl group to the chain | Hydrogen Bond Donor/Acceptor | Formation of new hydrogen bonds with polar residues |

| Substitution on Amidine Nitrogen | Steric Bulk / H-Bonding | Probing steric tolerance and H-bonding patterns in the active site |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govwikipedia.org The fundamental principle is that variations in the structural or physicochemical properties of molecules are responsible for the variations in their biological activities. ajrconline.org QSAR models are powerful tools in drug discovery for predicting the activity of untested compounds, thereby prioritizing synthesis efforts and reducing costs. longdom.org

The QSAR process involves several key steps:

Data Set Generation: A series of butyramidine analogs is synthesized, and their biological activity (e.g., IC₅₀, Kᵢ) against a specific target is measured under uniform conditions.

Descriptor Calculation: For each analog, a wide range of molecular descriptors are calculated. These are numerical values that encode different aspects of the molecule's structure, such as:

Physicochemical Properties: LogP (lipophilicity), molecular weight, molar refractivity.

Topological Descriptors: Indices that describe molecular branching and shape.

Electronic Descriptors: Atomic partial charges, dipole moment, energies of frontier orbitals (HOMO/LUMO).

Quantum Chemical Descriptors: Derived from quantum mechanics calculations, providing detailed electronic and structural information. nih.gov

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms like Partial Least Squares (PLS) and Support Vector Machines (SVM), are used to create an equation that links the descriptors (independent variables) to biological activity (dependent variable). nih.gov The resulting model's predictive power is rigorously validated to ensure it is robust and reliable. wikipedia.org

For a series of butyramidine derivatives, a QSAR study might reveal that activity is positively correlated with lipophilicity (LogP) but negatively correlated with the size of a substituent on the amidine nitrogen, suggesting a lipophilic pocket with steric constraints.

The following interactive table presents hypothetical data for a QSAR study on a set of butyramidine analogs targeting a hypothetical enzyme.

| Compound | Modification | LogP | Molecular Weight ( g/mol ) | Experimental IC₅₀ (nM) | Predicted IC₅₀ (nM) |

| Analog 1 | 4-Phenyl | 2.5 | 162.23 | 150 | 145 |

| Analog 2 | 4-Cyclohexyl | 2.8 | 168.28 | 95 | 105 |

| Analog 3 | 3-Methyl | 1.3 | 100.16 | 850 | 830 |

| Analog 4 | N-Methyl | 1.1 | 100.16 | 1200 | 1250 |

| Analog 5 | 4-Chloro-phenyl | 3.2 | 196.68 | 70 | 65 |

This table contains hypothetical data for illustrative purposes.

Design Principles for Enhanced Potency and Selectivity

The insights gained from SAR and QSAR studies guide the rational design of new analogs with improved potency and selectivity. Potency refers to the concentration of a drug required to produce a specific effect, while selectivity is a measure of its ability to act on a specific target without affecting other, often related, targets. biorxiv.org Small structural modifications can lead to significant changes in both properties. drugdesign.org

Key design principles include:

Structure-Based Design: If the 3D structure of the biological target is known, molecules can be designed to fit precisely into the binding site, maximizing favorable interactions and minimizing unfavorable ones.

Analog-Based Design: In the absence of a target structure, new compounds are designed based on the SAR of existing active molecules. drugdesign.org

Bioisosteric Replacement: This involves replacing a functional group in the molecule with another group that has similar physical or chemical properties (a bioisostere) to improve potency, selectivity, or pharmacokinetic properties while retaining the primary biological activity. For example, the amidine group of butyramidine could potentially be replaced with other basic groups to modulate pKa and binding interactions.

Conformational Constraint: Introducing rigid elements, such as double bonds or small rings, into the flexible butyl chain can lock the molecule into a specific "active" conformation. This can increase potency by reducing the entropic penalty of binding.

A successful example of structural optimization is the development of selective inhibitors for human monoamine oxidase B (hMAO-B). nih.gov By strategically modifying the scaffold of the drug safinamide, researchers developed new analogs with single-digit nanomolar potency and a selectivity index over 25,000 times that of the parent compound. nih.gov Similarly, for butyramidine, one could envision a design strategy where the butyl chain is replaced by a piperidine (B6355638) ring to add rigidity and introduce new vectors for substitution to probe the target binding site for opportunities to enhance selectivity.

The table below shows hypothetical results from a program aimed at improving the potency and selectivity of a butyramidine lead compound.

| Compound | Structural Modification | Potency (IC₅₀, nM) Target A | Potency (IC₅₀, nM) Target B | Selectivity (IC₅₀ B / IC₅₀ A) |

| Lead Cmpd | Butyramidine | 500 | 1500 | 3 |

| Analog 6 | Butyl chain -> Cyclopropylmethyl | 450 | 2000 | 4.4 |

| Analog 7 | Butyl chain -> Phenylpropyl | 80 | 4000 | 50 |

| Analog 8 | Phenylpropyl + 4-Fluoro | 25 | 5000 | 200 |

This table contains hypothetical data for illustrative purposes.

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in biological activity. longdom.org Biological targets such as enzymes and receptors are themselves chiral, meaning they can differentiate between the stereoisomers (e.g., enantiomers or diastereomers) of a drug molecule. As a result, different stereoisomers of a compound can have vastly different potencies, metabolic fates, and toxicities. longdom.orgnih.gov

The parent molecule, butyramidine, is achiral. However, if a substituent is introduced in a way that creates a chiral center, the resulting product will be a racemic mixture of two enantiomers (non-superimposable mirror images). For example, adding a methyl group at position 2 of the butyl chain would create (R)-2-methylbutyramidine and (S)-2-methylbutyramidine.

It is crucial to separate and test these enantiomers individually. Often, only one enantiomer (the eutomer) is responsible for the desired biological activity, while the other (the distomer) may be inactive, less active, or even contribute to undesirable side effects. For example, studies on the chiral compound 3-Br-acivicin have shown that only the isomers with a specific (5S, αS) stereochemistry exhibit significant antiplasmodial activity, likely due to stereoselective uptake by cellular transporters. nih.gov Similarly, the biological activity of (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide is critically dependent on its (S)-configuration.

Therefore, any drug design program involving butyramidine derivatives must consider the potential introduction of chirality. If a chiral lead compound is identified, subsequent optimization efforts would focus on the more active enantiomer, potentially leading to a more potent and safer drug.

The following table provides a hypothetical comparison of the biological activity of two enantiomers of a chiral butyramidine derivative.

| Compound | Stereoisomer | Target Binding Affinity (Kᵢ, nM) | Functional Activity (EC₅₀, nM) |

| Chiral Analog 9 | (R)-enantiomer | 15 | 25 |

| Chiral Analog 9 | (S)-enantiomer | 980 | 1500 |

| Chiral Analog 9 | Racemic Mixture | 30 (apparent) | 50 (apparent) |

This table contains hypothetical data for illustrative purposes.

Preclinical Research and Translational Aspects

In Vitro Efficacy and Selectivity Assessments

In vitro studies are the foundational step in characterizing the pharmacological profile of a compound like butyramidine hydrochloride. These experiments, conducted in a controlled laboratory setting outside of a living organism, are designed to determine the compound's biological activity at the molecular and cellular level.

Detailed Research Findings

Specific in vitro efficacy and selectivity data for this compound are not extensively available in publicly accessible scientific literature. However, the general class of butyramidines has been noted for potential biological activities, which may include anti-inflammatory, antibacterial, or antiviral effects. ontosight.ai

To establish a comprehensive in vitro profile for this compound, a series of assays would be necessary. These typically include:

Enzyme Inhibition Assays: These assays would determine if this compound can inhibit the activity of specific enzymes that are implicated in disease processes. For example, if investigating its anti-inflammatory potential, its effect on enzymes like cyclooxygenases (COX-1 and COX-2) would be evaluated. selvita.com The concentration of the compound required to inhibit 50% of the enzyme's activity (IC50) is a key parameter derived from these studies.

Receptor Binding Assays: These experiments assess the affinity of this compound for various biological receptors. By testing against a panel of receptors, researchers can identify the primary targets of the compound and also screen for potential off-target interactions that could lead to side effects. The binding affinity is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki).

Cell-Based Assays: These assays utilize cultured cells to evaluate the compound's effect on cellular processes. For instance, its ability to modulate the production of inflammatory mediators (e.g., cytokines) in immune cells could be measured.

A hypothetical data table for the in vitro assessment of this compound is presented below to illustrate the type of data that would be generated in such studies.

Table 1: Hypothetical In Vitro Efficacy and Selectivity Profile of this compound

| Assay Type | Target | Result (IC50/Ki) | Selectivity |

|---|---|---|---|

| Enzyme Inhibition | COX-1 | >100 µM | Selective for COX-2 |

| Enzyme Inhibition | COX-2 | 10 µM | |

| Receptor Binding | Opioid Receptor Kappa 1 | 155 nM |

In Vivo Pharmacological Models and Disease Paradigms

Following the characterization of its in vitro activity, the evaluation of this compound would proceed to in vivo studies. These experiments are conducted in living organisms, most commonly in rodent models of human diseases, to assess the compound's efficacy and to understand its effects in a complex biological system.

Detailed Research Findings

There is a lack of specific published data on the use of this compound in in vivo pharmacological models. The potential anti-inflammatory properties of butyramidines suggest that this would be a logical area for investigation. ontosight.ai

The selection of an appropriate animal model is critical and depends on the therapeutic area of interest. For example:

Anti-inflammatory Models: To investigate anti-inflammatory effects, models such as carrageenan-induced paw edema in rats or lipopolysaccharide (LPS)-induced systemic inflammation in mice could be employed. nih.gov The efficacy of this compound would be assessed by measuring the reduction in swelling, inflammatory cell infiltration, and levels of pro-inflammatory cytokines.

Central Nervous System (CNS) Models: If the compound is being investigated for effects on the CNS, various models are available to assess its potential as an anticonvulsant, analgesic, or for its impact on neurodegenerative diseases. googleapis.comnih.gov Behavioral tests, such as the hot plate test for analgesia or maze tests for cognitive effects, would be utilized. medchemexpress.com

The outcomes of these in vivo studies are crucial for establishing a proof-of-concept for the therapeutic potential of this compound and for determining the dose range for further studies.

Toxicological and Safety Pharmacology Evaluations

A critical component of preclinical research is the thorough assessment of a compound's safety profile. This involves a series of toxicological and safety pharmacology studies designed to identify potential adverse effects and to determine a safe dose range for potential human administration.

Detailed Research Findings

Specific toxicological data for this compound is limited. However, one acute toxicity study has been reported.

Acute Toxicity: An LD50 (lethal dose, 50 percent kill) study in mice, where the compound was administered intravenously, reported an LD50 of 180 mg/kg. The specific toxic effects beyond the lethal dose were not detailed in the available record.

A comprehensive toxicological evaluation would also include:

Repeat-Dose Toxicity Studies: These studies involve administering the compound to animals for extended periods (e.g., 28 or 90 days) to identify potential target organs for toxicity and to establish a No-Observed-Adverse-Effect-Level (NOAEL).

Genotoxicity Assays: A battery of tests is conducted to assess the potential of the compound to cause genetic damage. These include the Ames test for mutagenicity in bacteria and in vitro and in vivo micronucleus tests in mammalian cells.

Safety Pharmacology Studies: These are designed to investigate the effects of the compound on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, as mandated by regulatory guidelines such as ICH S7A. antarosmedical.com

Table 2: Acute Toxicity of this compound

| Test Type | Route of Exposure | Species | Dose/Duration | Toxic Effects |

|---|

Toxicokinetic studies are conducted to understand the relationship between the dose of a compound administered and its concentration in the body over time. These studies are essential for interpreting the findings of toxicology studies and for extrapolating the data from animals to humans. Toxicokinetics is a part of the broader assessment of Absorption, Distribution, Metabolism, and Excretion (ADME). itrlab.com

Detailed Research Findings

No specific toxicokinetic or ADME data for this compound is currently available in the public domain.

A typical ADME profiling of this compound would involve:

Absorption: Determining how well the compound is absorbed into the bloodstream after administration via different routes (e.g., oral, intravenous).

Distribution: Investigating how the compound distributes throughout the body and whether it accumulates in specific tissues or organs.

Metabolism: Identifying the metabolic pathways the compound undergoes in the body, including the enzymes involved (e.g., cytochrome P450 enzymes) and the structure of its metabolites. mdpi.com

Excretion: Determining how the compound and its metabolites are eliminated from the body (e.g., via urine, feces). drugbank.com

These studies are often conducted using radiolabeled compounds to facilitate the tracking of the compound and its metabolites throughout the body. nih.gov

Biomarker Identification and Validation in Preclinical Models

Biomarkers are measurable indicators of a biological state or condition and play a crucial role in modern drug development. itrlab.com In preclinical research, biomarkers are used to provide evidence of target engagement, to monitor the pharmacological response to a drug, and to predict potential toxicity. nih.gov

Detailed Research Findings

There is no specific information available on the identification or validation of preclinical biomarkers for this compound.

The process of biomarker discovery and validation for a compound like this compound would involve:

Target Engagement Biomarkers: These biomarkers provide evidence that the compound is interacting with its intended molecular target in the body. nih.gov For example, if this compound inhibits a specific enzyme, a downstream product of that enzyme could serve as a target engagement biomarker.

Pharmacodynamic Biomarkers: These biomarkers measure the physiological or biochemical effects of the compound, providing an indication of its pharmacological activity. cancer.gov For instance, if being developed as an anti-inflammatory agent, levels of inflammatory cytokines in the blood could serve as pharmacodynamic biomarkers.

Predictive Biomarkers: These biomarkers can help to identify which individuals are most likely to respond to a particular treatment.

The identification and validation of robust and reliable biomarkers in preclinical models are essential for the successful translation of a compound from the laboratory to the clinic. crownbio.com

Advanced Analytical and Spectroscopic Characterization in Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic methods are fundamental to elucidating the molecular structure of butyramidine hydrochloride. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR spectra are used for its characterization. nih.govnih.gov

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the butyl chain and the amidine group. The ethyl group (CH₃CH₂-) protons would appear as a triplet and a quartet, respectively, due to spin-spin coupling. The methylene (B1212753) group adjacent to the amidinium carbon would likely appear as a triplet. Protons attached to the nitrogen atoms (NH₂) would be expected to appear as a broad signal, and its chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon environments. nih.govnih.gov this compound has four unique carbon atoms, which would result in four distinct signals in the ¹³C NMR spectrum. The amidinium carbon (C=N) would be the most deshielded, appearing furthest downfield.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| CH₃ | ~0.9 | Triplet (t) |

| CH₂ (next to CH₃) | ~1.6 | Sextet |

| CH₂ (next to C=N) | ~2.3 | Triplet (t) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C H₃ | ~13 |

| C H₂ (next to CH₃) | ~20 |

| C H₂ (next to C=N) | ~35 |

| C (=N)N | ~170 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of this compound can be computed and is a key identifier. nih.gov The monoisotopic mass of the butyramidine cation is 86.0844 Da. uni.lu In MS analysis, the molecule would typically be observed as its protonated form [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 87.09. High-resolution mass spectrometry can confirm the elemental composition. Fragmentation analysis helps to confirm the structure; a common fragmentation for amides is the alpha-cleavage. miamioh.edu

Table 3: Computed Mass Properties for this compound

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 122.60 g/mol | nih.govnih.gov |

| Exact Mass | 122.0610761 Da | nih.govnih.gov |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would be characterized by specific absorption bands. nih.govnih.gov Key absorptions would include N-H stretching vibrations from the amine groups, C-H stretching from the alkyl chain, and the C=N stretching of the amidine group. uobabylon.edu.iq The presence of hydrogen bonding can lead to broadening of the N-H peaks. uobabylon.edu.iq

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100-3400 (broad) |

| C-H (sp³) | Stretch | 2850-2960 |

| C=N | Stretch | 1640-1690 |

| N-H | Bend | 1550-1650 |

Chromatographic Methods for Purity and Quantitative Analysis (e.g., LC-UV, GC-MS)

Chromatographic techniques are essential for separating this compound from impurities and for its quantification in various matrices.

Liquid Chromatography-Ultraviolet Detection (LC-UV) Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with a UV detector is a common method for the analysis of non-volatile polar compounds. epa.gov For a related compound, butyramide (B146194), analysis has been performed using a C18 column with UV detection at a low wavelength of 200 nm, as the absorbance diminishes significantly above 220 nm. researchgate.net A similar approach could be adapted for this compound. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, run in either isocratic or gradient mode to achieve optimal separation. thermofisher.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Due to the low volatility of the hydrochloride salt, direct analysis of this compound by GC-MS is challenging. However, derivatization can be employed to increase volatility and thermal stability. For related small amides like butyramide, a sensitive GC-MS method has been developed that involves derivatization with 9-xanthydrol in an acidic medium. nih.govsci-hub.seresearchgate.net This procedure converts the amide into a more volatile xanthyl derivative, which can be readily analyzed by GC-MS. nih.govsci-hub.seresearchgate.net This method has proven effective for determining trace levels of amides in aqueous samples. nih.gov

Table 5: Potential GC-MS Parameters for Analysis of Derivatized Butyramidine

| Parameter | Condition | Reference |

|---|---|---|

| Derivatization Reagent | 9-xanthydrol | nih.govresearchgate.net |

| Reaction Conditions | 0.5 M HCl, Ambient Temperature | nih.govsci-hub.se |

| Column | Standard non-polar or mid-polar capillary column |

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the most powerful technique for determining the three-dimensional atomic arrangement of a crystalline solid. cam.ac.uk This method can provide precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, within the crystal lattice. cam.ac.uk

While specific crystallographic studies for this compound are not prominently available in public databases, the technique is highly applicable. nih.gov A single-crystal X-ray diffraction analysis would definitively confirm its structure, including the protonation state of the amidine group and the position of the chloride counter-ion. lcc-toulouse.fr

Table 6: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Butyramide |

| Butylamine hydrochloride |

| Acetonitrile |

| Methanol |

Clinical Trial Considerations and Ethical Frameworks

Design and Methodological Approaches for Butyramidine Hydrochloride Clinical Trials

The clinical development of a new molecular entity (NME) like this compound necessitates a structured, phased approach to research. fda.gov Clinical trials are typically categorized into sequential phases, each with distinct objectives. lindushealth.com Phase I trials are the first-in-human studies, primarily focused on assessing the compound's behavior in the body. lindushealth.comeuropa.eu Phase II studies further evaluate efficacy in a larger group of patients with the target condition, while Phase III trials involve large-scale testing to compare the new agent against existing standards of care. lindushealth.comnih.govpatheon.com

For novel compounds, early-phase clinical trials are critical for establishing a foundation of knowledge. ascopubs.org The design of these trials has evolved significantly, moving beyond traditional, rigid structures to more flexible and efficient models. nih.goviss.it

Innovative Trial Designs: Modern drug development increasingly employs innovative methodologies to maximize the knowledge gained from each trial and potentially accelerate the development timeline. nih.goviss.it

Adaptive Designs: These designs allow for pre-planned modifications to the trial based on accumulating data. lindushealth.comiss.it Adjustments can include sample size re-estimation, altering treatment arms, or changing inclusion criteria, which enhances the efficiency of the development process. nih.goviss.it

Seamless Adaptive Designs: This approach can combine traditional trial phases, such as a Phase I/II or Phase II/III study, into a single, continuous trial. This integrated model uses accumulating data to guide the trial's progression, reducing downtime between phases. nih.goviss.it

Bayesian Methodologies: These statistical methods allow for the incorporation of prior information (e.g., from preclinical studies) with data as it is generated during the trial. nih.goviss.it This can lead to more efficient and ethically sound trials by optimizing the use of all available knowledge. iss.it

Endpoint Selection: In early-phase trials for a compound like this compound, traditional clinical endpoints such as disease resolution may not be the primary focus. Instead, alternative endpoints are often used to establish proof of concept and guide dose selection. nih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Endpoints: PK measures what the body does to the drug, while PD measures what the drug does to the body. theactuarymagazine.org These are fundamental in Phase I to understand absorption, distribution, metabolism, and excretion.

Biomarkers and Surrogate Endpoints: A key aspect of modern trial design is the use of biomarkers to measure a biological effect. nih.gov For a targeted agent, this could involve measuring the engagement of the drug with its molecular target or a downstream biological effect that is reasonably likely to predict clinical benefit. nih.gov The use of pharmacogenomics and pharmacometabolomics can also help explain variability in drug exposure and response among individuals. genominfo.org

The following table summarizes potential methodological approaches for a clinical trial involving a novel compound.

| Trial Design Approach | Description | Primary Application in Development | Key Advantage |

| Traditional Fixed Design | Follows a rigid, pre-specified protocol without modification. | All phases, historically standard. | Simplicity in design and analysis. |

| Adaptive Design | Allows for pre-specified modifications to trial parameters based on interim data analysis. iss.it | Primarily Phase II and III. | Increased efficiency, flexibility, and ethical allocation of resources. nih.goviss.it |

| Seamless Adaptive Design | Combines multiple trial phases (e.g., Phase I/II) into a single protocol. nih.gov | Early-stage development (Phase I/II). | Reduces development timelines and "white space" between phases. iss.it |

| Basket Trial | Tests a single targeted therapy on multiple diseases that share the same molecular alteration. | Early- to mid-stage for targeted agents. | Efficiently tests the efficacy of a drug across different patient populations. efpia.eu |

| Integrated Multi-omics Analysis | Incorporates pharmacogenomics and pharmacometabolomics to understand inter-individual variability. genominfo.org | Early-phase trials. | Provides mechanistic insights into drug exposure and response. genominfo.org |

Ethical Considerations in Clinical Research with Novel Compounds

The ethical conduct of clinical trials involving novel compounds is paramount, as participants are exposed to an agent with an incompletely understood profile. nih.gov The ethical framework for human subject research is built upon foundational principles to protect participants. onlinescientificresearch.com

Core Ethical Principles: The Belmont Report established a framework of core principles that guide the ethical conduct of research involving human subjects. onlinescientificresearch.com

Respect for Persons: This principle asserts that individuals should be treated as autonomous agents and that persons with diminished autonomy are entitled to protection. onlinescientificresearch.com It is operationalized primarily through the process of informed consent, where potential participants are provided with comprehensive information about the trial before deciding to enroll. meetlifesciences.comnih.gov For a new entity like this compound, this includes clearly communicating the novel nature of the compound and the unknown aspects of its effects. nih.govnih.gov

Beneficence: This principle involves two complementary duties: to do no harm and to maximize possible benefits while minimizing possible harms. onlinescientificresearch.com Researchers and ethics committees must conduct a thorough risk-benefit analysis to ensure that the potential benefits to the individual and to society justify the risks of participation. nih.govmeetlifesciences.com

Justice: This principle pertains to the fair distribution of the benefits and burdens of research. onlinescientificresearch.com It requires that the selection of research participants is equitable and avoids exploiting vulnerable populations or excluding groups without a sound scientific or ethical reason. nih.gov

Oversight and Informed Consent: Institutional Review Boards (IRBs) or Ethics Committees (ECs) are independent bodies that review and monitor biomedical research involving human subjects. nih.gov An EC's role is to ensure that the rights, safety, and well-being of trial participants are protected and that the research is conducted ethically and in accordance with all applicable regulations. nih.gov

Informed consent is a continuous process, not just a form to be signed. nih.gov It must be voluntarily given by a competent individual who has been adequately informed about the research. nih.gov For trials with NCEs, audio-visual recording of the informed consent process may be required, especially when vulnerable populations are involved. nih.gov

The table below outlines these foundational ethical principles and their application in clinical trials.

| Ethical Principle | Core Concept | Application in a Novel Compound Trial |

| Respect for Persons | Acknowledging the autonomy of individuals and protecting those with diminished autonomy. onlinescientificresearch.com | Ensuring a robust and understandable informed consent process, clearly stating the investigational nature of the compound and known/unknown risks. meetlifesciences.comnih.gov |

| Beneficence | Maximizing potential benefits while minimizing potential harms. onlinescientificresearch.com | Rigorous preclinical testing to support a favorable risk-benefit balance before human trials; continuous monitoring throughout the trial. nih.govmeetlifesciences.com |

| Justice | Fair and equitable selection of research participants. onlinescientificresearch.com | Ensuring that the burdens and benefits of trial participation are distributed fairly across populations and not concentrated on vulnerable groups. nih.gov |

| Confidentiality | Maintaining the privacy of participant data. nih.gov | Implementing strict data protection measures to safeguard personal and medical information collected during the study. |

| Honesty | Truthfulness in all aspects of the research process. nih.gov | Transparently reporting all findings, whether positive, negative, or inconclusive, to the scientific community and the public. |

Regulatory Science and Clinical Development Pathways

Regulatory science is the discipline of developing new tools, standards, and approaches to assess the safety, efficacy, quality, and performance of regulated products. fda.gov For a novel compound like this compound, navigating the clinical development pathway requires continuous interaction with regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). remedi4all.orgeuropa.eu

The journey from the lab to the market is a long and complex process. nih.gov It begins with discovery and preclinical research, where the compound's basic safety profile is established in laboratory and animal studies. theactuarymagazine.orgfda.gov Before any human testing can begin, a sponsor must submit an Investigational New Drug (IND) application to the FDA, or an equivalent application to other regulatory bodies. theactuarymagazine.orgsc-ctsi.org This application contains comprehensive information from preclinical studies that allows the agency to assess whether the proposed trial is reasonably safe to conduct. theactuarymagazine.org

Regulatory Pathways for Drug Approval: Regulatory agencies have established several pathways for the review and approval of new drugs. The chosen pathway can be influenced by the nature of the drug and the severity of the condition it is intended to treat. remedi4all.org

Standard Review: This is the conventional pathway for drugs that appear to offer little or no improvement over existing therapies.

Expedited Pathways: To accelerate the availability of drugs for serious conditions with unmet medical needs, agencies like the FDA and EMA have created several expedited programs. sc-ctsi.orgnih.gov These pathways offer benefits such as more frequent meetings with the regulatory agency and a potentially shorter review timeline. nih.govregulatoryrapporteur.org

The following table compares some of the major expedited regulatory pathways in the United States and the European Union.

| Pathway | Regulatory Agency | Eligibility Criteria | Key Features |

| Fast Track | FDA (USA) | Drug for a serious condition AND nonclinical or clinical data demonstrate the potential to address an unmet medical need. sc-ctsi.org | More frequent meetings and communication with FDA; eligibility for Accelerated Approval and Priority Review if relevant criteria are met. sc-ctsi.org |